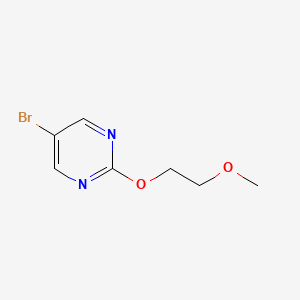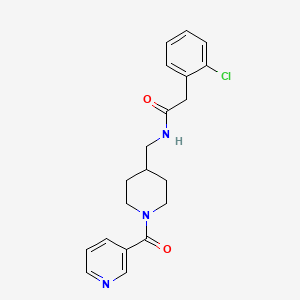
1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea is not directly discussed in the provided papers. However, the papers do discuss related urea derivatives and their interactions, which can provide insights into the behavior of similar compounds. Urea derivatives are known for their ability to form hydrogen bonds and can engage in complexation with various counterparts, as seen in the study of N-(pyridin-2-yl),N'-substituted ureas .
Synthesis Analysis
While the synthesis of the specific urea derivative is not detailed in the provided papers, the general approach to synthesizing urea derivatives often involves the reaction of an isocyanate with an amine. The synthesis process can be influenced by the substituents on the urea, which can affect the stability and reactivity of the intermediate compounds. The papers do not provide case studies or specific synthesis routes for the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with the potential for intramolecular hydrogen bonding. Single-crystal X-ray diffraction is a common technique used to confirm the structure of such compounds in the crystalline state. The structure is crucial as it can affect the compound's ability to form complexes with other molecules. The substituents attached to the urea can significantly influence the molecular geometry and the overall stability of the compound .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, primarily through their hydrogen bonding capabilities. The breaking of intramolecular hydrogen bonds in urea derivatives is a crucial step for complex formation with other molecules. The substituent effect on the association of urea derivatives with other compounds, such as benzoates and 2-amino-1,8-naphthyridines, has been studied using NMR spectroscopy and quantum chemical calculations. The electronic properties of the substituents can lead to different complexation behaviors .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and the ability to form complexes. The electronic repulsions between atoms in close proximity within the molecule can affect these properties. The paper discusses the self-association of ureas in solution, which is relevant to understanding their behavior in various environments .
Aplicaciones Científicas De Investigación
Anion Tuning in Hydrogel Formation
1-Benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea may not have been directly studied; however, related research in hydrogel formation using low molecular weight hydrogelators highlights the potential for anion tuning to affect rheology, morphology, and gelation properties. This principle suggests that by adjusting the anionic components of a system, it's possible to finely tune the physical characteristics of hydrogels, which could be relevant for designing new materials with specific properties for medical or industrial applications (Lloyd & Steed, 2011).
Association Studies for Hydrogen Bonding
Research into the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates explores the substituent effect on complex formation through hydrogen bonding. This indicates the critical role of molecular structure in the formation and strength of hydrogen bonds, which could inform the development of compounds for catalysis, drug design, and supramolecular assemblies (Ośmiałowski et al., 2013).
Schiff Base Compounds in Corrosion Inhibition
Investigations into Schiff base compounds, derived from various reactants, have demonstrated significant potential in retarding the corrosion rate of steel in acidic environments. This research can provide insights into the design and application of urea-derived compounds for enhancing the durability of metals in corrosive conditions, which is crucial for industrial applications (Emregül & Hayvalı, 2006).
Urea Derivatives in Medicinal Chemistry
Synthesis studies focusing on urea derivatives, such as tetrahydropyrimidine-5-carboxylates, have identified their metal chelating effects and inhibition profiles against vital enzymes. These findings underline the potential of urea-based compounds in drug discovery, particularly for treating diseases associated with enzyme dysfunction (Sujayev et al., 2016).
Antimicrobial Activity of Urea Compounds
Research into the synthesis of antibacterial compounds from 4-hydroxycoumarins has revealed that urea, thiourea, and guanidine derivatives exhibit significant antimicrobial activity. This highlights the importance of urea-based compounds in developing new antibacterial agents, which is a critical area of research in the fight against drug-resistant infections (Mulwad & Shirodkar, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzhydryl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c30-26(29-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)28-20-27(31,23-14-8-3-9-15-23)24-16-18-32-19-17-24/h1-15,24-25,31H,16-20H2,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIGVCHOSPQMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)
![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)
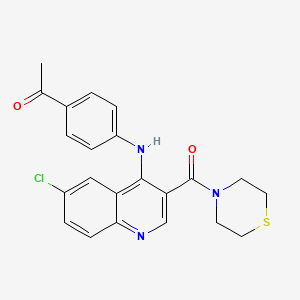
![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)
![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

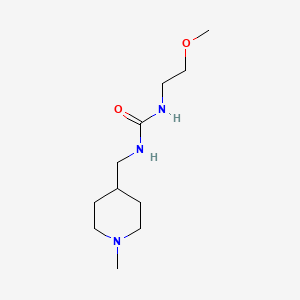
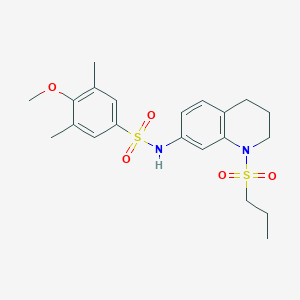
![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)
